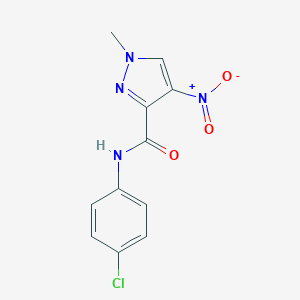
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of automated reactors, high-throughput screening for optimal conditions, and advanced purification methods such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- The presence of the nitro group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The combination of the chlorophenyl and carboxamide groups enhances its potential as a versatile scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C11H9ClN4O3 |
|---|---|
Poids moléculaire |
280.67g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-15-6-9(16(18)19)10(14-15)11(17)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,17) |
Clé InChI |
NDZGLBSMXINCHL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(4-amino-1,2,5-oxadiazol-3-yl)ethylidene]acetohydrazide](/img/structure/B412903.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)

![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)

![ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B412917.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
![2-(benzylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412919.png)
![ethyl 1-(propanoylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B412920.png)
![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B412922.png)

